

inter-laboratory comparison of Dioxo(sulphato(2-)-O)uranium characterization

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dioxo(sulphato(2-)-O)uranium

Cat. No.: B104979 Get Quote

A Comparative Guide to the Characterization of Dioxo(sulphato(2-)-O)uranium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization of **dioxo(sulphato(2-)-O)uranium**, commonly known as uranyl sulfate. In the absence of a formal inter-laboratory study, this document synthesizes data from various independent research findings to offer a benchmark for researchers in the field. The guide focuses on key analytical techniques, presenting quantitative data in accessible tables and detailing the experimental protocols employed.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are crucial for understanding the thermal stability and decomposition pathways of uranyl sulfate hydrates. These analyses typically reveal a multi-step process involving dehydration, conversion to anhydrous uranyl sulfate, and final decomposition to uranium oxides.

Table 1: Comparative Thermogravimetric Data for Uranyl Sulfate Hydrates



Compoun d	Dehydrati on Onset (°C)	Dehydrati on End (°C)	Mass Loss (%) - Dehydrati on	Decompo sition to Oxide Onset (°C)	Final Product	Referenc e
UO2(SO4)· 3H2O	~45	~110	28.76 (experimen tal)	~221	U3O8	[1][2]
Uranyl Oxalate Hydrate*	25	850 (total range)	-	-	UO2 / α- U3O8	[3]
K4 INVALID- LINK (H2O2)3(H2 O)4	44.61	109.74	28.76	220.62	K4UO6	[2]

Note: Uranyl oxalate is included for comparative purposes of a related uranyl complex.

Experimental Protocol: Thermogravimetric Analysis (TGA-DTA)

A common methodology for the thermal analysis of uranyl sulfate hydrates involves heating the sample in a controlled atmosphere and monitoring the change in mass as a function of temperature.

- Sample Preparation: A precise amount of the hydrated uranyl sulfate complex (typically 10-20 mg) is placed in an alumina or platinum crucible.
- Instrumentation: A simultaneous thermal analyzer (TGA-DTA) is used.
- Heating Program: The sample is heated from room temperature (e.g., 25°C) to a final temperature (e.g., 850°C or higher) at a constant heating rate, commonly 10°C/min.
- Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, or in air to observe oxidative decomposition.



Data Analysis: The resulting TGA curve plots mass loss against temperature, while the DTA curve shows endothermic or exothermic transitions. The data is analyzed to determine the temperatures of dehydration and decomposition and to identify intermediate and final products, often in conjunction with techniques like X-ray diffraction (XRD) of the residues.[3]

Vibrational Spectroscopy: Infrared and Raman

Vibrational spectroscopy is essential for confirming the presence of the uranyl (UO_2^{2+}) and sulfate (SO_4^{2-}) moieties and for probing their coordination environment.

Table 2: Comparative Infrared (IR) Spectroscopy Data for Uranyl Compounds

Compound	ν(O=U=O) Symmetric Stretch (cm ⁻¹)	ν(O=U=O) Asymmetric Stretch (cm ⁻¹)	Sulfate Bands (cm ⁻¹)	Reference
Uranyl Nitrate Hexahydrate	~856 (weak)	~920 (strong)	N/A	[4]
Uranyl Sulfate Complexes	-	-	Bands in the 1225-1080 and 645-600 regions indicate coordinated sulfate.	
Uranium(IV) Sulfate Complexes	-	-	Discussed in context of neutral and basic sulfates.	[5][6]

Experimental Protocol: Infrared (IR) Spectroscopy

- Sample Preparation: Solid samples are typically prepared as potassium bromide (KBr) pellets. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.



- Data Acquisition: The spectrum is recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
- Data Analysis: The positions and shapes of the absorption bands are analyzed to identify characteristic functional groups. The strong band around 920 cm⁻¹ is a hallmark of the asymmetric stretching vibration of the uranyl ion.[4] The splitting of sulfate vibrational modes can indicate whether the sulfate group is ionic or coordinated to the uranium center.

Table 3: Comparative Raman Spectroscopy Data for Uranyl Sulfate Species

Species	ν(O=U=O) Symmetric Stretch (cm ⁻¹)	ν(SO ₄ ²⁻) Symmetric Stretch (cm ⁻¹)	Reference
UO2 ²⁺ (aq)	872.2	-	[7]
UO ₂ (SO ₄) ⁰ (aq)	863.2	-	[7]
UO ₂ (SO ₄) ₂ ²⁻ (aq)	854.2	-	[7]
SO ₄ 2-(aq)	-	982.3	[7]
HSO ₄ ⁻ (aq)	-	1051.5 (S-O)₃ stretch	[7]
Zippeite Group Minerals	~760–890 (doublet)	~1000–1050 (doublet)	[8]
Phosphuranylite Group Minerals	~880	~1045	[8]

Experimental Protocol: Raman Spectroscopy

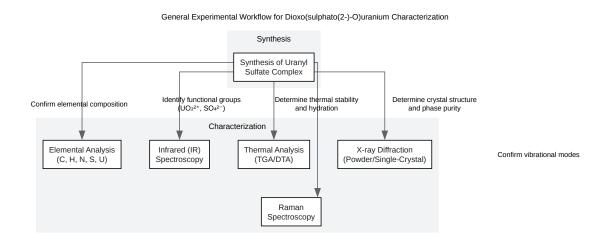
- Sample Preparation: Solid samples can be analyzed directly. Aqueous solutions are typically placed in a cuvette or a fused silica capillary cell.[7]
- Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., an argon ion laser) and a sensitive detector like a charge-coupled device (CCD) is used.[9]



- Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. For aqueous solutions, measurements can be performed as a function of ligand and uranyl concentrations at various pH values.[10]
- Data Analysis: The Raman shifts (in cm⁻¹) of the vibrational bands are determined. The symmetric stretching vibration of the O=U=O group is particularly intense and sensitive to the coordination environment of the uranyl ion.[7][10]

Workflow and Logical Relationships

The characterization of a newly synthesized **dioxo(sulphato(2-)-O)uranium** complex typically follows a logical progression of analytical techniques to confirm its identity, purity, and structural features.



Click to download full resolution via product page



Caption: General workflow for the synthesis and characterization of uranyl sulfate complexes.

This guide serves as a foundational resource for professionals engaged in the research and development of uranium-containing compounds. By presenting comparative data and standardized protocols, it aims to facilitate greater consistency and comparability of results across different laboratories.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation, infrared and visible spectra of sulfate complexes of uranium(IV) (Journal Article) | ETDEWEB [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 9. scispace.com [scispace.com]
- 10. Aqueous uranium complexes. 2. Raman spectroscopic study of the complex formation of the dioxouranium(VI) ion with a variety of inorganic and organic ligands (Journal Article) | OSTI.GOV [osti.gov]
- To cite this document: BenchChem. [inter-laboratory comparison of Dioxo(sulphato(2-)-O)uranium characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104979#inter-laboratory-comparison-of-dioxo-sulphato-2-o-uranium-characterization]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com